Resibufogenin (CAS 465-39-4) is a primary bufadienolide compound characterized by a steroidal core, a C17 α-pyrone ring, and a distinctive 14β,15β-epoxide moiety. In industrial and academic procurement, it is primarily sourced as an analytical reference standard, a Na+/K+-ATPase inhibitor for cardiovascular and oncology research, and a versatile synthetic precursor. Unlike other major bufadienolides that feature terminal hydroxyl or acetyl groups at the C14 or C16 positions, resibufogenin's epoxide ring governs its specific physicochemical properties, including its intermediate polarity and specific metabolic clearance pathways. This structural distinction makes it a necessary material for researchers requiring specific pharmacokinetic profiles or a reactive handle for late-stage steroidal modifications [1].
Procuring generic bufadienolide mixtures or substituting resibufogenin with closely related analogs like bufalin or cinobufagin alters experimental outcomes and processability. In pharmacological screening, bufalin acts as a strong, time-dependent inactivator of human CYP3A4, which introduces severe confounding variables in drug-drug interaction models, whereas resibufogenin does not [1]. In formulation development, the differing lipophilicities of these analogs directly impact nanocarrier loading, with resibufogenin demonstrating higher entrapment efficiencies in standard liposomal matrices compared to bufalin [2]. Furthermore, for medicinal chemistry applications, the 14β,15β-epoxide of resibufogenin is chemically reactive and required for ring-opening derivatization, a synthetic pathway impossible to execute using the C14-hydroxylated bufalin [3].
In human liver microsome assays, bufalin acts as a strong, time-dependent inactivator of human CYP3A4 (kinact = 0.140 min-1, KI = 20.9 μM), suppressing approximately 53% of enzyme activity within 10 minutes at 10 μM. In contrast, resibufogenin exhibits reversible inhibition and does not cause time-dependent inactivation of hCYP3A4 under identical NADPH-generating conditions [1].
| Evidence Dimension | Time-dependent hCYP3A4 inactivation |
| Target Compound Data | No time-dependent inactivation (reversible inhibition only) |
| Comparator Or Baseline | Bufalin: Strong time-dependent inactivation (kinact = 0.140 min-1) |
| Quantified Difference | Qualitative divergence in mechanism; 0% vs 53% time-dependent activity loss at 10 mins |
| Conditions | Human liver microsomes (HLM) with NADPH-generating system |
Selecting resibufogenin allows researchers to evaluate Na+/K+-ATPase inhibition without confounding the assay with severe CYP3A4-mediated metabolic interference.
When formulated into standard Lipoid E-80 and cholesterol liposomes at pH 6.5, resibufogenin achieves an entrapment efficiency of 92.1%. Under the exact same formulation parameters, cinobufagin achieves 90.0% encapsulation, while bufalin drops to 86.5% [1].
| Evidence Dimension | Liposomal entrapment efficiency |
| Target Compound Data | 92.1% encapsulation |
| Comparator Or Baseline | Bufalin: 86.5% encapsulation |
| Quantified Difference | 5.6% absolute increase in API loading efficiency compared to bufalin |
| Conditions | Lipoid E-80 1.25% and cholesterol 0.06% liposomes at pH 6.5 |
Higher entrapment efficiency reduces API waste during manufacturing and ensures more consistent dosing in targeted nanocarrier delivery systems.
Human single-dose pharmacokinetic profiling of bufadienolides reveals distinct systemic clearance rates. Resibufogenin demonstrates an intermediate plasma half-life (T1/2) of 11.5 hours. This sits between the rapid clearance of cinobufagin (8.94 hours) and the prolonged retention of bufalin (15.8 hours) [1].
| Evidence Dimension | Plasma half-life (T1/2) |
| Target Compound Data | 11.5 hours |
| Comparator Or Baseline | Bufalin: 15.8 hours; Cinobufagin: 8.94 hours |
| Quantified Difference | 4.3 hours faster clearance than bufalin; 2.56 hours slower than cinobufagin |
| Conditions | Human single-dose pharmacokinetic study |
This intermediate clearance profile makes resibufogenin highly suitable for in vivo models requiring sustained exposure without the cumulative toxicity risks associated with bufalin.
Resibufogenin features a reactive 14β,15β-epoxide ring, which serves as a synthetic handle. Treatment of this epoxide with sulfuric acid enables ring-opening to introduce a hydroxyl group at the 15α-position, facilitating the synthesis of 15α-hydroxybufalin and other analogs. Bufalin and cinobufagin lack this epoxide, rendering them unsuitable as common precursors for divergent D-ring modifications [1].
| Evidence Dimension | Reactive functional group for D-ring modification |
| Target Compound Data | Presence of 14β,15β-epoxide enabling acid-catalyzed ring opening |
| Comparator Or Baseline | Bufalin and Cinobufagin: Terminal C14-hydroxyl or C16-acetyl groups |
| Quantified Difference | Enables divergent synthesis of multiple natural products from a single precursor |
| Conditions | Laboratory synthesis and late-stage steroidal modification |
Procuring resibufogenin as a starting material allows medicinal chemists to generate broad libraries of bufadienolide analogs rather than relying on complex de novo multi-step syntheses.
Due to the reactivity of its 14β,15β-epoxide ring, resibufogenin is procured by medicinal chemists as a foundational precursor. It enables the divergent synthesis of multiple D-ring modified steroidal analogs via acid-catalyzed ring opening, bypassing the need for multi-step de novo synthesis required when starting from non-epoxidized analogs like bufalin [1].
In nanomedicine and targeted delivery research, resibufogenin is selected over bufalin due to its 92.1% liposomal entrapment efficiency. This characteristic minimizes active pharmaceutical ingredient waste and ensures consistent dosing profiles when developing lipid-based nanocarriers for oncology models [2].
For pharmacological screening where drug-drug interaction (DDI) confounding must be minimized, resibufogenin provides potent Na+/K+-ATPase inhibition without the time-dependent hCYP3A4 inactivation observed with bufalin. This makes it the preferred reference standard for baseline cardiovascular and neurological assays in metabolically active models [3].
Researchers designing in vivo dosing regimens utilize resibufogenin for its 11.5-hour half-life. This intermediate pharmacokinetic profile provides sustained systemic exposure compared to the rapidly cleared cinobufagin, while avoiding the cumulative toxicity risks associated with the prolonged retention of bufalin[4].
Acute Toxic